Cas no 26488-24-4 (Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-)

Technical Introduction: Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)- is a chiral bicyclic lactam derivative with a stereochemically defined (3R,8aS) configuration. Its rigid pyrrolopyrazine-dione scaffold and phenylmethyl substitution enhance its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s stereochemical purity and structural complexity make it valuable for constructing peptidomimetics or bioactive heterocycles. Its stability under standard conditions and compatibility with further functionalization (e.g., N-alkylation or ring-opening reactions) offer advantages in medicinal chemistry and catalyst design. The defined stereocenter at the 3-position ensures reproducibility in enantioselective transformations, supporting its use in high-precision synthetic routes.
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- structure
26488-24-4 structure
商品名:Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-
CAS番号:26488-24-4
MF:C14H16N2O2
メガワット:244.28900
CID:271700
PubChem ID:6427771

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- 化学的及び物理的性質

名前と識別子

    • Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-
    • Cyclo(D-Phe-L-Pro)
    • Cyclo(L-prolyl-D-phenylalanyl)
    • cyclo-L-Phe-L-Pro
    • phenylalanyl-prolyl diketopiperazine
    • [ "" ]
    • SCHEMBL18311480
    • HMS1702K07
    • DTXSID401347318
    • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)-
    • 26488-24-4
    • Oprea1_746677
    • QZBUWPVZSXDWSB-NEPJUHHUSA-N
    • (3R,8aS)-3-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • (3R,8aS)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • (3R,8aS)-Cyclo(phenylalanylprolyl)
    • FS-8686
    • (3R,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • AKOS000739488
    • L-Phe-L-Pro lactam
    • CHEMBL499995
    • (3R, 8aS)-3-benzyl-2, 3, 6, 7, 8, 8a-hexahydropyrrolo[1, 2-a]pyrazine-1, 4-dione
    • STL565776
    • インチ: InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17)/t11-,12+/m1/s1
    • InChIKey: QZBUWPVZSXDWSB-NEPJUHHUSA-N
    • ほほえんだ: O=C1[C@@H]2CCCN2C(=O)[C@@H](CC2=CC=CC=C2)N1

計算された属性

  • せいみつぶんしりょう: 244.12100
  • どういたいしつりょう: 244.121
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 色と性状: Oil
  • 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 153-157 ºC
  • ふってん: 509.5°Cat760mmHg
  • フラッシュポイント: 262°C
  • ようかいど: 微溶性(1.2 g/l)(25ºC)、
  • PSA: 49.41000
  • LogP: 0.98520

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- セキュリティ情報

  • ちょぞうじょうけん:室温保存、2 ~ 8℃がより好ましい

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AB31240-10mg
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)-
26488-24-4 95%
10mg
$344.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-506239-250 mg
Cyclo(D-Phe-L-Pro),
26488-24-4
250MG
¥2,369.00 2023-07-11
TargetMol Chemicals
TN6040-5mg
Cyclo(D-Phe-L-Pro)
26488-24-4
5mg
¥ 3090 2024-07-20
TargetMol Chemicals
TN6040-5 mg
Cyclo(D-Phe-L-Pro)
26488-24-4 98%
5mg
¥ 3,090 2023-07-11
A2B Chem LLC
AB31240-5mg
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)-
26488-24-4 95%
5mg
$210.00 2024-04-20
TargetMol Chemicals
TN6040-1 ml * 10 mm
Cyclo(D-Phe-L-Pro)
26488-24-4
1 ml * 10 mm
¥ 3190 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-506239-250mg
Cyclo(D-Phe-L-Pro),
26488-24-4
250mg
¥2369.00 2023-09-05
TargetMol Chemicals
TN6040-1 mL * 10 mM (in DMSO)
Cyclo(D-Phe-L-Pro)
26488-24-4 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)- 関連文献

Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, (3R,8aS)-に関する追加情報

Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-3-(phenylmethyl)-, (3R,8aS)-: A Comprehensive Overview

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, (3R,8aS)- is a complex organic compound with the CAS registry number 26488-24-4. This compound belongs to the class of bicyclic heterocycles and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. The Pyrrolo[1,2-a]pyrazine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyrazine ring. The hexahydro designation indicates that the compound contains six hydrogen atoms in a reduced state within the bicyclic framework. The (phenylmethyl) substituent attached at position 3 introduces additional complexity and functionality to the molecule.

Recent studies have highlighted the importance of bicyclic heterocycles like Pyrrolo[1,2-a]pyrazine derivatives in medicinal chemistry and materials science. The (3R,8aS) stereochemistry of this compound plays a crucial role in determining its physical and chemical properties. Stereoisomerism is a key factor in drug design, as it can significantly influence bioavailability and pharmacokinetics. Researchers have explored the synthesis of this compound through various methodologies, including ring-closing metathesis and multi-component reactions. These methods have enabled the efficient construction of the bicyclic framework while maintaining stereochemical integrity.

The phenylmethyl group attached to the bicyclic system introduces aromaticity and enhances the compound's electronic properties. This feature makes it an attractive candidate for applications in optoelectronics and organic electronics. Recent advancements in materials science have demonstrated that such compounds can serve as building blocks for designing novel semiconducting materials with tailored electronic characteristics. For instance, studies have shown that Pyrrolo[1,2-a]pyrazine derivatives can exhibit excellent charge transport properties when incorporated into organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs).

In the realm of medicinal chemistry, Pyrrolo[1,2-a]pyrazine derivatives have been investigated for their potential as kinase inhibitors and anticancer agents. The unique topology of the bicyclic system allows for favorable interactions with target proteins, making it a promising scaffold for drug development. Recent research has focused on optimizing the substituents on the bicyclic core to enhance binding affinity and selectivity. For example, modifications to the phenylmethyl group have been shown to significantly improve the compound's inhibitory activity against specific kinases involved in cancer progression.

The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives has also been optimized to address challenges related to scalability and cost-effectiveness. Traditional methods often involve multi-step procedures with low yields; however, modern approaches leveraging catalytic asymmetric synthesis have enabled more efficient routes to enantiomerically pure compounds. These advancements are critical for transitioning from laboratory-scale synthesis to industrial production.

Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns. Such computational studies are essential for predicting how modifications to the molecule will affect its properties and behavior in different environments.

In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(phenylmethyl)-(3R,8aS)- is a versatile compound with significant potential across multiple disciplines. Its unique structure and stereochemistry make it an ideal candidate for exploring new frontiers in medicinal chemistry and materials science. As research continues to uncover its full potential, this compound is poised to play a critical role in advancing both scientific understanding and practical applications.

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